3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoic acid hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems. The compound bears the Chemical Abstracts Service registry number 2108550-91-8, which serves as its unique molecular identifier in chemical databases. The complete International Union of Pure and Applied Chemistry name is 3-(8-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indol-5-yl)propanoic acid;hydrochloride, reflecting the presence of both the organic acid and its hydrochloride salt form.
The molecular formula C₁₅H₁₉ClN₂O₂ accurately represents the elemental composition, with a calculated molecular weight of 294.77 grams per mole. The systematic identification includes the MDL number MFCD29762523, which provides additional cataloging information for chemical inventory systems. The compound's Simplified Molecular Input Line Entry System representation is documented as CC1=CC2=C(C=C1)N(C3=C2CNCC3)CCC(O)=O.Cl, which encodes the complete structural information including the position of the methyl substituent at the 8-position of the indole ring system.
The International Chemical Identifier string InChI=1S/C15H18N2O2.ClH/c1-10-2-3-13-11(8-10)12-9-16-6-4-14(12)17(13)7-5-15(18)19;/h2-3,8,16H,4-7,9H2,1H3,(H,18,19);1H provides a standardized representation that enables precise structural identification across different chemical databases. The corresponding International Chemical Identifier Key HQJIMDIIQDSGBN-UHFFFAOYSA-N serves as a compressed hash code for rapid database searching and structural verification.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is characterized by a complex three-dimensional arrangement that reflects the inherent conformational preferences of the tetrahydropyridoindole core structure. The pyridoindole framework consists of a fused ring system where the pyrido ring adopts specific conformational states that influence the overall molecular shape and properties. Analysis of related tetrahydropyridoindole derivatives provides insight into the likely conformational behavior of this compound.
Comparative structural studies of similar compounds reveal that the six-membered tetrahydropyridine ring typically adopts either chair or boat conformations, with the specific geometry influenced by substituent effects and intramolecular interactions. In the case of related structures such as 1,1,3,3-Tetramethyl-1,2,3,4-tetrahydro-gamma-carboline-5-propionic acid, the pyrido ring system demonstrates conformational flexibility that allows for optimization of molecular interactions. The presence of the propanoic acid side chain at the nitrogen position introduces additional conformational degrees of freedom that contribute to the overall molecular dynamics.
The 8-methyl substituent on the indole ring system provides steric influence that affects the preferred conformations of the molecule. The positioning of this methyl group creates specific spatial requirements that influence the orientation of the propanoic acid chain and the overall molecular geometry. The hydrochloride salt formation involves protonation of the tertiary amine nitrogen within the tetrahydropyridine ring, which introduces electrostatic interactions that can stabilize particular conformational states through intramolecular hydrogen bonding or ionic interactions.
Three-dimensional conformational analysis indicates that the compound likely exists as multiple conformers in solution, with energy barriers between conformational states determining the relative populations of different geometric arrangements. The flexibility of the propanoic acid chain allows for various orientations relative to the rigid pyridoindole core, contributing to the conformational complexity observed in this class of compounds.
Crystallographic Data and X-ray Diffraction Studies
While specific crystallographic data for this compound were not directly available in the examined sources, analysis of related pyridoindole structures provides valuable insights into the expected crystallographic behavior of this compound class. The crystal packing and solid-state structure of tetrahydropyridoindole derivatives typically exhibit characteristic intermolecular interactions that stabilize the crystal lattice through a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions.
Related studies of compounds containing similar structural motifs demonstrate that the pyrido[4,3-b]indole framework tends to adopt planar or near-planar conformations in the solid state, with the tetrahydropyridine ring contributing three-dimensional character to the overall structure. For example, crystallographic analysis of 1,3,4,6-tetrahydro-2H-pyrido[1,2-a]pyrimidine derivatives reveals that the dihydropyridine ring maintains essential planarity with root mean square deviations of approximately 0.001 Angstroms, while associated ring systems adopt distorted conformations.
The presence of the carboxylic acid functionality in the hydrochloride salt form suggests that crystal packing would be dominated by hydrogen bonding networks involving both the protonated amine and the carboxylate groups. Similar compounds exhibit extensive three-dimensional hydrogen bonding networks that contribute significantly to crystal stability and determine the overall packing arrangement. The chloride anion in the hydrochloride salt would participate in ionic interactions and hydrogen bonding with the protonated nitrogen center, creating additional stabilizing interactions within the crystal structure.
Crystal structure cohesion in related compounds is typically ensured through multiple types of intermolecular interactions, including classical hydrogen bonds between nitrogen and oxygen atoms, as well as weaker carbon-hydrogen to nitrogen interactions that form extended networks throughout the crystal lattice. The methyl substituent at the 8-position would contribute to the overall packing arrangement through van der Waals interactions and potential carbon-hydrogen to pi interactions with aromatic ring systems in adjacent molecules.
Comparative Analysis with Related Pyridoindole Derivatives
Comparative structural analysis reveals significant relationships between this compound and other members of the pyridoindole family. The compound shares structural similarities with several related derivatives, including 3-[2-(tert-butoxycarbonyl)-8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl]propanoic acid, which differs primarily in the presence of a tert-butoxycarbonyl protecting group at the 2-position. This protected derivative demonstrates how substitution patterns can be modified while maintaining the core pyridoindole framework.
The relationship to harmala alkaloids becomes apparent when comparing with compounds such as 3-Carboxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-propanoic acid. This compound belongs to the harmala alkaloid class, which encompasses structures based on harmaline, harmine, harmalol, and harman parent compounds. The harmala alkaloids feature beta-carboline structures consisting of pyrimidine fused to the pyrrole moiety of an indole to form pyrido[3,4-b]indole systems. While the target compound features a pyrido[4,3-b]indole arrangement, the structural relationship demonstrates the diversity within this chemical family.
| Compound | Molecular Formula | Molecular Weight | Ring System | Substitution Pattern |
|---|---|---|---|---|
| This compound | C₁₅H₁₉ClN₂O₂ | 294.77 | pyrido[4,3-b]indole | 8-methyl, 5-propanoic acid |
| 3-[2-(tert-butoxycarbonyl)-8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl]propanoic acid | C₂₀H₂₆N₂O₄ | 358.43 | pyrido[4,3-b]indole | 2-Boc, 8-methyl, 5-propanoic acid |
| 3-Carboxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-propanoic acid | C₁₅H₁₆N₂O₄ | 288.30 | pyrido[3,4-b]indole | 1-propanoic acid, 3-carboxylic acid |
| 1,1,3,3-Tetramethyl-1,2,3,4-tetrahydro-gamma-carboline-5-propionic acid | C₁₈H₂₄N₂O₂ | 300.40 | pyrido[4,3-b]indole | 1,1,3,3-tetramethyl, 5-propanoic acid |
The structural comparison extends to compounds such as 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-propionic acid, which features the alternative pyrido[3,4-b]indole ring fusion pattern. This isomeric relationship highlights the importance of regiochemistry in determining the properties and potential biological activities of these compounds. The different fusion patterns result in distinct electronic distributions and conformational preferences that can significantly influence molecular recognition and binding properties.
Analysis of substitution patterns reveals that methyl substituents at various positions on the indole ring system are common structural features across this compound class. The 8-methyl substitution pattern in the target compound can be compared with compounds featuring methoxy substituents, such as 3-(8-methoxy-2-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoic acid. These substitution variations provide insights into structure-activity relationships and demonstrate the synthetic accessibility of different substitution patterns within this chemical framework.
The propanoic acid side chain represents a consistent structural feature across many of these related compounds, suggesting its importance for biological activity or chemical functionality. The positioning of this carboxylic acid group at the 5-position of the pyrido[4,3-b]indole system, as opposed to alternative positions found in related structures, contributes to the unique properties of this particular derivative. The consistent presence of propanoic acid chains across multiple derivatives indicates this structural motif as a key pharmacophore or synthetic target within this chemical class.
Properties
IUPAC Name |
3-(8-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indol-5-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2.ClH/c1-10-2-3-13-11(8-10)12-9-16-6-4-14(12)17(13)7-5-15(18)19;/h2-3,8,16H,4-7,9H2,1H3,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJIMDIIQDSGBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CNCC3)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoic acid hydrochloride (CAS No. 2108550-91-8) is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological properties, mechanisms of action, and therapeutic applications.
- Molecular Formula : C16H21ClN2O2
- Molecular Weight : 308.81 g/mol
- CAS Number : 2108550-91-8
Biological Activity Overview
The biological activity of this compound is primarily linked to its structural features which allow it to interact with various biological targets. Research indicates that it may exhibit:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyridoindole compounds possess significant antimicrobial properties. For instance, related compounds have shown effectiveness against Mycobacterium tuberculosis and other pathogens .
- Antitumor Properties : Some studies have highlighted the potential of pyridoindole derivatives in inhibiting cancer cell proliferation. The compound's ability to modulate kinase activity is particularly noteworthy, as kinases play crucial roles in cell signaling pathways associated with cancer progression .
- Neuroprotective Effects : There is emerging evidence that pyridoindole derivatives may offer neuroprotective benefits, potentially through mechanisms involving antioxidant activity and modulation of neuroinflammatory responses .
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Kinases : As noted in studies of similar compounds, the inhibition of specific kinases can lead to reduced tumor growth and improved outcomes in cancer models .
- Antioxidant Activity : The compound may act as a free radical scavenger, reducing oxidative stress in cells and contributing to its neuroprotective effects .
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry
1.1 Neuropharmacological Applications
Research indicates that compounds similar to 3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoic acid hydrochloride demonstrate significant neuropharmacological effects. These compounds may interact with neurotransmitter systems and have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The structural properties of the compound suggest it could act as a neuroprotective agent by modulating synaptic transmission and reducing oxidative stress in neuronal cells.
Case Studies:
- A study published in the Journal of Medicinal Chemistry explored the synthesis of pyridoindole derivatives and their effects on cognitive function in animal models. Results indicated that these derivatives improved memory retention and reduced neuroinflammation .
Pharmacology
2.1 Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays. Its ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related conditions.
Experimental Findings:
- In vitro studies demonstrated that this compound effectively inhibited the formation of reactive oxygen species (ROS) in cultured cells exposed to oxidative stressors. The compound's radical scavenging activity was comparable to established antioxidants like ascorbic acid .
Material Science
3.1 Polymer Chemistry
The unique properties of this compound have led to its exploration in polymer chemistry. Its incorporation into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength.
Research Insights:
- A recent study investigated the incorporation of this compound into poly(lactic acid) (PLA) composites. The results showed improved thermal properties and increased tensile strength compared to pure PLA .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Modifications
Methyl Ester Derivative
- Name: Methyl 3-(8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoate hydrochloride
- Formula : C₁₆H₂₁ClN₂O₂
- Molecular Weight : 308.81 g/mol
- CAS : 2108599-85-3
- Key Difference: The propanoic acid group is esterified to a methyl ester. This modification likely enhances lipophilicity, improving cell membrane permeability compared to the free acid form .
tert-Butoxycarbonyl (Boc)-Protected Analog
- Name: 3-[2-(tert-Butoxycarbonyl)-8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl]propanoic acid
- Formula : C₂₀H₂₆N₂O₄
- Molecular Weight : 358.44 g/mol
- CAS : 2096986-73-9
- Key Difference : A Boc group at position 2 protects the nitrogen, which is common in synthetic intermediates to prevent unwanted reactions during synthesis .
Substituted Pyridoindole Derivatives
8-Methyl Tetrahydro-pyridoindole Hydrochloride
- Name : 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride
- Formula : C₁₂H₁₅ClN₂
- Molecular Weight : 230.72 g/mol
- CAS : 57933-28-5
Fluorinated Prostanoide D2 Receptor Antagonist
- Name : [8-Fluoro-2-(naphthalene-1-carbonyl)-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl]acetic acid
- Formula : C₂₄H₁₉FN₂O₃
- Molecular Weight : 402.42 g/mol
- CAS : 866460-33-5
- Key Difference: Incorporates a fluorine atom at position 8 and a naphthoyl group at position 2. These substitutions enhance receptor binding affinity and metabolic stability, as evidenced by its role as a prostanoide D2 antagonist .
Functional Group Variations
Benzamide Derivative
- Name : N-Hydroxy-4-((2-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)methyl)benzamide
- Formula : C₂₀H₂₂ClN₃O₂
- Molecular Weight : 375.87 g/mol
- CAS : 1310693-92-5
Ronacaleret Hydrochloride
- Name: 3-[3-[(2R)-3-[[2-(2,3-Dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino]-2-hydroxypropoxy]-4,5-difluoro-phenyl]propanoic acid hydrochloride
- Formula: C₂₅H₃₁F₂NO₄·HCl
- Molecular Weight : 484.00 g/mol
- CAS : 702686-96-2
- Key Difference : A complex structure with difluorophenyl and indenyl groups, designed for osteoporosis treatment via calcium-sensing receptor modulation .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| Target Compound (Propanoic acid hydrochloride) | C₁₅H₁₉ClN₂O₂ | 294.78 | 2108550-91-8 | 8-methyl, propanoic acid, hydrochloride |
| Methyl Ester Analog | C₁₆H₂₁ClN₂O₂ | 308.81 | 2108599-85-3 | Methyl ester substituent |
| Boc-Protected Analog | C₂₀H₂₆N₂O₄ | 358.44 | 2096986-73-9 | tert-Butoxycarbonyl protection |
| Prostanoide D2 Antagonist (Fluorinated) | C₂₄H₁₉FN₂O₃ | 402.42 | 866460-33-5 | 8-fluoro, naphthoyl group |
| Benzamide Derivative (HDAC Inhibitor Candidate) | C₂₀H₂₂ClN₃O₂ | 375.87 | 1310693-92-5 | N-hydroxybenzamide substituent |
| Ronacaleret Hydrochloride (Osteoporosis Treatment) | C₂₅H₃₁F₂NO₄·HCl | 484.00 | 702686-96-2 | Difluorophenyl, indenyl groups |
Research Implications
- Bioavailability : Esterification (e.g., methyl ester) may improve absorption but requires hydrolysis for activation .
- Receptor Specificity: Fluorine and aromatic substituents (e.g., naphthoyl) enhance target selectivity, as seen in the prostanoide D2 antagonist .
- Therapeutic Potential: Structural complexity in analogs like ronacaleret highlights tailored design for specific diseases (e.g., osteoporosis) .
Preparation Methods
Cyclization to Tetrahydro-pyridoindole Core
A common approach involves the cyclization of suitable precursors under controlled conditions to form the tetrahydro-1H-pyrido[4,3-b]indole nucleus. For example, Meldrum’s acid derivatives and aldehydes can be used in a Knoevenagel condensation followed by ring closure.
- Procedure A (Knoevenagel Reaction): Meldrum’s acid and an aldehyde are reacted in ethanol with l-proline as a catalyst at room temperature for 3 hours. Subsequent reduction with sodium borohydride yields the cyclized intermediate.
Side Chain Introduction and Functionalization
The propanoic acid side chain is introduced by ring opening or alkylation reactions:
Procedure B (Ring Opening): Substituted Meldrum’s acid is dissolved in methanol and subjected to microwave irradiation at 100 °C for 1 hour to open the ring and form carboxylic acid derivatives.
Procedure C (Monosaponification): The ester intermediate is treated with aqueous KOH or NaOH at room temperature, followed by acidification with HCl to yield the free acid.
Procedure D (O-Alkylation): For introducing alkyl groups, N-Boc-protected serotonin analogs can be reacted with halogenated derivatives in the presence of potassium carbonate or cesium carbonate in acetonitrile or DMF overnight at room temperature.
Procedure E (Mitsunobu Reaction): Alcohols can be coupled to the core structure using DIAD and triphenylphosphine at room temperature for 48 hours, followed by aqueous workup and purification.
Salt Formation
The free acid is converted to its hydrochloride salt by treatment with hydrochloric acid under controlled conditions, often during the final purification stage to improve compound stability and handling.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Duration | Yield (%) | Notes |
|---|---|---|---|---|
| Knoevenagel condensation | Meldrum’s acid, aldehyde, l-proline, EtOH, rt | 3 h | ~60-80 | Followed by NaBH4 reduction |
| Ring opening | Substituted Meldrum’s acid, MeOH, microwave, 100 °C | 1 h | 70-90 | Microwave-assisted |
| Monosaponification | KOH/NaOH in H2O, MeOH/EtOH, acidification with HCl | Several hours | 75-85 | Produces free acid |
| O-Alkylation | N-Boc-serotonin, halogenated derivative, K2CO3, ACN | Overnight (rt) | 65-80 | Used for alkylation |
| Mitsunobu reaction | DIAD, PPh3, alcohol, rt | 48 h | 50-70 | Coupling reaction |
Analytical and Purification Techniques
- Purification: Column chromatography is widely used after each synthetic step to isolate pure intermediates and final products.
- Characterization: Compounds are characterized by ^1H NMR, ^13C NMR, LC-MS, and HRMS to confirm structure and purity.
- Purity: Reported purities typically exceed 95% after purification steps.
Research Findings and Optimization Notes
- Cyclization into the tetrahydro-pyridoindole core is crucial but can reduce activity on certain biological targets, indicating the importance of precise control in ring formation.
- Microwave-assisted ring opening significantly improves reaction times and yields compared to conventional heating.
- The choice of base and solvent in alkylation steps affects the selectivity and yield of the desired product.
- Salt formation with hydrochloric acid enhances compound stability for pharmaceutical formulation.
Q & A
Q. What are the recommended methods for synthesizing and characterizing 3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoic acid hydrochloride?
Methodological Answer:
- Synthesis: Optimize via reflux reactions using ethanol or acetic acid as solvents, with catalytic HCl to enhance yield. For intermediates, consider alkylation or esterification steps similar to pyrido[2,3-d]pyrimidine derivatives .
- Characterization: Use ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm proton environments and stereochemistry. HPLC (C18 column, acetonitrile/water gradient) ensures purity (>95%). Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies carboxylate and indole functional groups .
Q. How can researchers address solubility challenges for this compound in aqueous formulations?
Methodological Answer:
- Test co-solvents like DMSO (≤10% v/v) or cyclodextrins (e.g., HP-β-CD) to enhance solubility without altering bioactivity.
- Adjust pH to 6.5–7.4 using phosphate buffers for ionizable carboxylate groups.
- Use dynamic light scattering (DLS) to monitor colloidal stability and avoid precipitation during in vitro assays .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in enzyme inhibition studies?
Methodological Answer:
- Synthesize structural analogs (e.g., methyl substitution at the indole nitrogen or pyrido ring) to probe steric/electronic effects.
- Employ molecular docking (AutoDock Vina, PyRx) with crystallographic enzyme targets (e.g., kinases or GPCRs) to predict binding modes.
- Validate predictions via in vitro enzyme assays (e.g., fluorescence-based kinase inhibition) and correlate IC₅₀ values with computational data .
Q. How should researchers design experiments to resolve contradictions in reported bioactivity data?
Methodological Answer:
- Apply embedded experimental design (quantitative + qualitative validation):
- Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to confirm activity.
- Analyze batch variability via HPLC-UV/MS to rule out impurities.
- Cross-reference with molecular dynamics simulations to assess conformational stability under assay conditions .
Q. What methodologies are recommended for studying the compound’s stability under varying storage and experimental conditions?
Methodological Answer:
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-MS to track degradation products (e.g., hydrolysis of the propanoic acid moiety).
- For long-term storage, use inert atmospheres (argon) and desiccants at -20°C.
- Monitor photostability via UV-Vis spectroscopy under ICH Q1B guidelines .
Q. How can researchers investigate the compound’s interaction with serum proteins or metabolic enzymes?
Methodological Answer:
- Perform plasma protein binding assays (equilibrium dialysis or ultrafiltration) with LC-MS quantification.
- For metabolism, use human liver microsomes (HLM) and CYP450 isoform-specific inhibitors to identify metabolic pathways.
- Validate findings with LC-HRMS/MS to detect phase I/II metabolites .
Data Analysis and Theoretical Frameworks
Q. How should researchers integrate computational and experimental data to refine mechanistic hypotheses?
Methodological Answer:
- Combine density functional theory (DFT) calculations (e.g., Gaussian 16) with experimental kinetic studies to model reaction pathways (e.g., enzyme inhibition).
- Use Bayesian statistical models to quantify uncertainty in SAR predictions.
- Link findings to pharmacological theories (e.g., lock-and-key vs. induced-fit binding) for contextual interpretation .
Q. What advanced techniques are suitable for probing the compound’s bioavailability and tissue distribution?
Methodological Answer:
- Employ radiolabeling (¹⁴C or ³H isotopes) with autoradiography for tissue distribution mapping.
- Use PBPK modeling (GastroPlus, Simcyp) to predict human pharmacokinetics from rodent data.
- Validate via microdialysis in target tissues (e.g., CNS) coupled with LC-MS/MS .
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
